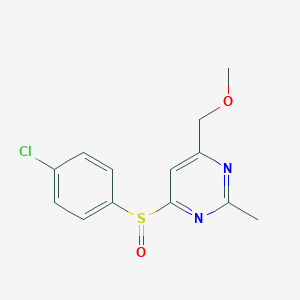

4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine

Description

4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a sulfinyl (-S=O) group at the 4-position linked to a 4-chlorophenyl ring, a methoxymethyl (-CH2-O-CH3) substituent at the 6-position, and a methyl group at the 2-position. This compound’s molecular formula is C13H13ClN2O2S (exact mass: 296.0386) .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-15-11(8-18-2)7-13(16-9)19(17)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJIMOHBRADXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)S(=O)C2=CC=C(C=C2)Cl)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine . One common synthetic route includes:

Condensation Reaction: : Reacting a suitable pyrimidine derivative with a chlorophenyl sulfinyl compound under controlled conditions.

Methylation: : Introducing the methoxymethyl group through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

Purification: : Purifying the final product through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine: can undergo various chemical reactions, including:

Oxidation: : Conversion of the sulfinyl group to a sulfonyl group.

Reduction: : Reduction of the sulfinyl group to a sulfide.

Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Utilizing nucleophiles like amines or alcohols under suitable conditions.

Major Products Formed

Oxidation: : Formation of 4-(4-Chlorophenyl)sulfonyl-6-(methoxymethyl)-2-methylpyrimidine .

Reduction: : Production of 4-(4-Chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylpyrimidine .

Substitution: : Generation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine is primarily studied for its potential pharmaceutical applications. Its structure suggests it may interact with biological targets due to the presence of the pyrimidine ring and sulfoxide functional group.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine derivatives exhibit antimicrobial properties. A study demonstrated that similar pyrimidine sulfoxides showed significant antibacterial activity against various strains of bacteria, suggesting that 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine could be effective in developing new antibiotics .

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain sulfoxide-containing pyrimidines inhibit cancer cell proliferation by inducing apoptosis. The specific mechanisms involve targeting the cell cycle and apoptosis pathways, making this compound a candidate for further anticancer drug development .

Agrochemical Applications

The compound's structural characteristics allow it to be explored as a potential agrochemical agent.

Herbicidal Activity

Research into related compounds has established that pyrimidine-based herbicides can effectively control unwanted plant growth. Preliminary studies on similar structures indicate that 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine may possess herbicidal properties, warranting further investigation into its efficacy as a selective herbicide .

Insecticidal Properties

Additionally, compounds featuring the chlorophenyl group are often associated with insecticidal activity. Investigations into the insecticidal effects of related sulfoxides suggest that this compound could be developed as an environmentally friendly insecticide, targeting specific pests while minimizing harm to beneficial insects .

Synthesis and Derivatives

The synthesis of 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing chlorinated pyrimidines as starting materials.

- Oxidation Reactions : Converting thioethers to sulfoxides.

The ability to modify the compound's structure by altering substituents can lead to derivatives with enhanced biological activity or selectivity for specific applications.

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including those structurally similar to 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Research : Another research article highlighted the effect of pyrimidine sulfoxides on breast cancer cell lines, showing a dose-dependent decrease in cell viability and increased apoptosis markers.

- Agrochemical Evaluation : Field trials conducted on herbicidal activity revealed that similar compounds effectively reduced weed populations without harming crop yield, suggesting a viable path for further development of this compound as an agrochemical agent.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine and analogous pyrimidine derivatives:

Key Observations :

This may influence pharmacokinetic properties like solubility and membrane permeability.

Substituent Effects :

- Methoxymethyl (-CH2-OCH3) : Enhances hydrophilicity compared to methylsulfonyl (-CH2-SO2-CH3) or phenyl groups.

- Halogen Substituents : Chlorine and fluorine improve metabolic stability and receptor binding in many pharmaceuticals .

- Amine vs. Methyl Groups : Amine substituents (e.g., ) increase solubility and hydrogen-bonding capacity, whereas methyl groups favor lipophilicity.

Synthetic Accessibility :

- Compounds like FE@SNAP () indicate that sulfinyl pyrimidines can be synthesized via coupling reactions or oxidation of sulfanyl precursors, though purification may be challenging due to stereochemistry.

Biological Activity

4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine, also known by its CAS number 853574-43-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfinyl group and exhibits a variety of pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine can be summarized as follows:

- Molecular Formula : C₁₃H₁₃ClN₂O₂S

- Molecular Weight : 300.76 g/mol

- CAS Number : 853574-43-3

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrimidines have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is often attributed to the inhibition of bacterial enzymes or interference with cell wall synthesis.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine as an acetylcholinesterase (AChE) inhibitor. A study reported that several related compounds demonstrated strong inhibitory activity against urease, with IC₅₀ values significantly lower than those of standard inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound under review may exhibit cytotoxic effects against various cancer cell lines. For example, related pyrimidine-based compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies and Research Findings

- Antibacterial Screening :

- Urease Inhibition :

- Anticancer Studies :

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-(4-chlorophenyl)sulfinyl pyrimidine derivatives?

- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and oxidation is commonly employed. For example, sulfinyl groups can be introduced via controlled oxidation of thioether intermediates using meta-chloroperbenzoic acid (mCPBA) under inert conditions. Reaction monitoring via TLC or HPLC is critical to avoid over-oxidation to sulfone by-products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield . Safety protocols, including glovebox use for air-sensitive steps, are essential due to reactive intermediates .

Q. How can researchers safely handle hazardous intermediates during synthesis?

- Methodological Answer : Chlorophenyl and sulfinyl intermediates may release toxic fumes (e.g., SO). Use fume hoods, sealed reactors, and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Quenching protocols for excess oxidants (e.g., sodium thiosulfate for mCPBA) and segregated waste storage (halogenated/organic) are mandatory . Real-time gas monitoring systems are advised for large-scale reactions.

Intermediate Research Questions

Q. What analytical techniques resolve structural ambiguities in sulfinyl pyrimidine derivatives?

- Methodological Answer : X-ray crystallography is definitive for confirming sulfinyl group orientation (e.g., axial vs. equatorial) and stereochemistry. For dynamic systems, variable-temperature H NMR can detect conformational changes, while NOESY correlations identify spatial proximity of methoxymethyl and sulfinyl groups. DFT calculations (e.g., B3LYP/6-31G*) validate experimental geometries .

Q. How do steric and electronic effects of the methoxymethyl group influence reactivity?

- Methodological Answer : The methoxymethyl substituent enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating nucleophilic substitutions. Steric hindrance at the 6-position can slow reactions, requiring elevated temperatures (80–100°C). Electronic effects are probed via Hammett plots using substituted aryl analogs, with σ values correlating to reaction rates .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) identifies binding modes. MD simulations (AMBER/CHARMM) assess stability of sulfinyl-group-mediated hydrogen bonds. QSAR models incorporating Hammett constants and LogP values optimize bioactivity. Validation via in vitro assays (e.g., IC measurements) is critical .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer : Discrepancies between X-ray (rigid crystal packing) and solution-state NMR (dynamic conformers) are addressed via:

- Temperature-dependent crystallography to capture multiple conformers.

- Solid-state NMR (e.g., C CP/MAS) comparing crystal and amorphous forms.

- DFT-driven conformational sampling to identify low-energy states missed experimentally .

Q. How do competing reaction pathways affect by-product formation during sulfinylation?

- Methodological Answer : Competing sulfone formation is minimized by:

- Stoichiometric control : Limiting oxidant (mCPBA) to 1.1 equivalents.

- Solvent choice : Dichloromethane reduces oxidation rates vs. polar solvents.

- Additives : Radical scavengers (e.g., BHT) suppress free-radical side reactions.

LC-MS monitors intermediates, with kinetic studies (Eyring plots) optimizing reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.